N-(3-chloro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chloro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide” is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluoroanilino group: This step may involve nucleophilic substitution reactions.
Attachment of the 3-chloro-4-methoxyphenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Formation of the acetamide linkage: This step may involve amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(3-chloro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide” can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: This can involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions can vary widely depending on the specific reaction but may include solvents such as dichloromethane, temperatures ranging from -78°C to 150°C, and the use of catalysts.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “N-(3-chloro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other triazolopyrimidines with different substituents. Examples could be:
- “N~1~-(3-chloro-4-methoxyphenyl)-2-[7-(4-chloroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide”
- “N~1~-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide”
Uniqueness
The uniqueness of “N-(3-chloro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide” lies in its specific combination of substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide is a synthetic organic compound belonging to the class of triazolopyrimidines. Its complex structure suggests potential biological activities that could be leveraged in medicinal chemistry.
Chemical Structure
The compound's IUPAC name and structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide |
Molecular Formula | C20H16ClFN6O3 |
CAS Number | 1251691-54-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cancer cell proliferation or inflammation.
- Receptor Modulation : It may act on various receptors affecting signaling pathways related to disease states.
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities. Here are some potential activities associated with this compound:
- Anticancer Activity : Compounds in the triazolopyrimidine class have shown promise against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial and fungal strains, suggesting a potential for broad-spectrum antimicrobial activity.
- Anti-inflammatory Effects : Some derivatives have been linked to reduced inflammatory responses in vitro and in vivo.
Research Findings
Recent studies have explored the biological activity of related compounds and their derivatives. Notably:
- A study highlighted the anticancer properties of triazolopyrimidine derivatives against multiple cancer cell lines including HeLa and CaCo-2, with significant inhibition growth percentages observed (up to 23% in some cases) .
- Another investigation into oxadiazole derivatives revealed their potential in modulating enzyme activity related to cancer progression and inflammation .
Case Studies
Several case studies illustrate the compound's potential:
- In Vitro Studies : Research indicated that derivatives showed cytotoxic effects against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The IC50 values ranged significantly across different derivatives tested.
- In Vivo Models : Animal studies are necessary to validate the therapeutic potential of this compound. Early results suggest that modifications to the core structure can enhance bioavailability and efficacy.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN6O3/c1-31-16-7-6-14(10-15(16)21)24-18(29)11-28-20(30)27-9-8-17(25-19(27)26-28)23-13-4-2-12(22)3-5-13/h2-10H,11H2,1H3,(H,24,29)(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBELSJPMIYLQNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.